Protein degrader 1 hydrochloride, also known as (S,R,S)-AHPC (VH032-NH2) hydrochloride, is a small molecule that acts as a ligand for the von Hippel-Lindau (VHL) protein. VHL is an E3 ubiquitin ligase, an enzyme that plays a crucial role in the ubiquitin-proteasome system (UPS) responsible for degrading cellular proteins [].
Protein degrader 1 hydrochloride finds its primary application in the development of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are bi-functional molecules consisting of three key components:
By binding to the target protein and the VHL protein simultaneously, protein degrader 1 hydrochloride facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein via the UPS [].
The ability to selectively degrade specific proteins using PROTACs holds immense potential for therapeutic development. Protein degrader 1 hydrochloride, as a VHL ligand, is being explored in research for its potential role in targeting various diseases associated with protein dysregulation, including:
Protein degrader 1 hydrochloride, with the Chemical Abstracts Service number 1448189-80-7, is a synthetic compound designed to selectively degrade target proteins within biological systems. This compound is part of a broader class known as protein degraders, which utilize targeted protein degradation mechanisms to modulate cellular processes. Protein degrader 1 hydrochloride functions primarily through a mechanism that involves the recruitment of the ubiquitin-proteasome system, leading to the selective degradation of specific proteins. This capability makes it a valuable tool in research and therapeutic applications, particularly in cancer biology and other diseases characterized by dysregulated protein levels .
The primary chemical reaction involving protein degrader 1 hydrochloride is its interaction with target proteins, which is facilitated by the ubiquitin-proteasome pathway. This process can be summarized as follows:
This sequence of reactions underscores the compound's role as a molecular tool for targeted degradation rather than traditional inhibition .
Protein degrader 1 hydrochloride exhibits significant biological activity by effectively reducing the levels of specific proteins within cells. Its mechanism allows for the abrogation of both enzymatic and non-enzymatic functions of target proteins, including those involved in signaling pathways and structural roles. The ability to degrade proteins that are otherwise resistant to conventional inhibitors makes this compound particularly valuable in therapeutic contexts, especially for targets implicated in cancer and other diseases where protein overexpression is detrimental .
The synthesis of protein degrader 1 hydrochloride typically involves several key steps:
The detailed synthetic pathways can vary based on specific laboratory protocols but generally adhere to established organic synthesis methodologies .
Protein degrader 1 hydrochloride has several applications in scientific research and potential therapeutic development:
Interaction studies involving protein degrader 1 hydrochloride focus on its binding affinity and specificity toward various target proteins. These studies often employ techniques such as:
These studies are crucial for understanding the efficacy and selectivity of protein degrader 1 hydrochloride in biological systems .
Protein degrader 1 hydrochloride shares similarities with other compounds in the field of targeted protein degradation, including:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Thalidomide | Modulates immune response | Known for its teratogenic effects; used in multiple myeloma treatment |
Dexamethasone | Glucocorticoid receptor agonist | Anti-inflammatory properties; broad use in various diseases |
PROTACs (Proteolysis Targeting Chimeras) | Induces targeted degradation via E3 ligase recruitment | Dual-functionality; combines ligand-binding domains for target specificity |
Protein degrader 1 hydrochloride stands out due to its specific targeting capabilities, allowing for precise modulation of protein levels without affecting other cellular functions significantly .
Protein degrader 1 hydrochloride possesses the molecular formula C₂₂H₃₁ClN₄O₃S [1] [3]. The compound exhibits a molecular weight of 467.02 grams per mole [1] [2] [3]. This molecular composition reflects the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms within the molecular framework, characteristic of complex pharmaceutical intermediates utilized in proteolysis targeting chimera research [4].
The compound is also recognized by several synonymous designations including (S,R,S)-AHPC hydrochloride, ULM-1 hydrochloride, and VH032-amine hydrochloride [1] [3]. These alternative nomenclatures reflect the various research contexts and synthetic applications in which this chemical entity has been employed.
Parameter | Value |
---|---|
Molecular Formula | C₂₂H₃₁ClN₄O₃S |
Molecular Weight | 467.02 g/mol |
Chemical Abstracts Service Number | 1448189-80-7 |
PubChem Compound Identifier | 118864076 |
The structural architecture of protein degrader 1 hydrochloride comprises several distinct molecular domains that contribute to its biological functionality [1]. The compound features a pyrrolidine-2-carboxamide core structure with specific stereochemical configurations at multiple chiral centers [1] [21]. The molecular framework incorporates a 4-hydroxy substituted pyrrolidine ring system connected to a benzyl carboxamide moiety [1].
The complete International Union of Pure and Applied Chemistry name for this compound is (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide hydrochloride [1]. This systematic nomenclature reflects the precise spatial arrangement of functional groups and the stereochemical configuration at each asymmetric carbon center.
The molecular structure contains a thiazole heterocycle attached to a phenyl ring system, which is further connected through a methylene bridge to the carboxamide nitrogen [1]. The amino acid-derived portion features a tertiary-leucine residue with a quaternary carbon center bearing two methyl substituents [1].
The International Chemical Identifier string for protein degrader 1 hydrochloride is InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1 [1] [3]. This identifier provides a complete digital representation of the molecular structure including stereochemical information.
The stereochemical configuration of protein degrader 1 hydrochloride represents a critical determinant of its biological activity and binding properties [10] [12]. The compound contains three asymmetric carbon centers, each with defined spatial arrangements that are essential for optimal interaction with target proteins [1]. The absolute configuration is designated as (2S,4R) for the pyrrolidine ring system and (S) for the amino acid-derived carbon center [1].
Research investigations have demonstrated that stereochemical integrity is fundamental to the biological function of von Hippel-Lindau ligands [10]. Studies utilizing diastereomeric analogs have shown that inversion of the hydroxyproline stereochemistry completely abrogates the ability to bind to the von Hippel-Lindau protein complex [10]. This stereochemical dependence underscores the precise molecular recognition requirements for effective protein-protein interactions.
The (4R)-hydroxyproline configuration represents the biologically active stereoisomer, while the corresponding (4S)-diastereomer lacks binding affinity to the target protein [10] [12]. These findings have been consistently observed across multiple proteolysis targeting chimera molecules incorporating von Hippel-Lindau binding domains [12].
Crystallographic studies have revealed that the specific stereochemical arrangement facilitates optimal hydrogen bonding networks and hydrophobic interactions within the protein binding pocket [22] [23]. The three-dimensional conformation adopted by the molecule in solution directly influences its ability to form stable ternary complexes with target proteins and the von Hippel-Lindau E3 ligase [5].
Chiral Center | Configuration | Biological Significance |
---|---|---|
C-2 (Pyrrolidine) | S | Required for optimal binding |
C-4 (Pyrrolidine) | R | Essential for VHL recognition |
Amino Acid Carbon | S | Maintains structural integrity |
The physicochemical profile of protein degrader 1 hydrochloride reflects characteristics typical of pharmaceutical building blocks designed for proteolysis targeting chimera applications [2] [11]. The compound demonstrates limited aqueous solubility, requiring organic solvents for effective dissolution and handling [2] [3].
Solubility assessments indicate that protein degrader 1 hydrochloride achieves concentrations of 150 milligrams per milliliter in dimethyl sulfoxide, corresponding to 321.19 millimolar solutions [2]. In aqueous media, the compound exhibits reduced solubility with maximum concentrations of 50 milligrams per milliliter in water, equivalent to 107.06 millimolar solutions [2]. These solubility characteristics are consistent with the lipophilic nature of the molecular structure and its intended biological applications.
The compound exists as a hygroscopic crystalline solid under standard laboratory conditions [11] [19]. The physical appearance is typically described as a fine beige or white powder following purification procedures [19]. The material demonstrates stability when stored under appropriate conditions with controlled temperature and humidity parameters.
Spectroscopic characterization has revealed distinctive absorption patterns consistent with the molecular chromophores present in the structure [21] [30]. The compound exhibits characteristic infrared absorption bands corresponding to amide carbonyl stretching vibrations, aromatic carbon-hydrogen stretching modes, and thiazole ring vibrations [20] [21].
Property | Value | Solvent System |
---|---|---|
Solubility | 150 mg/mL (321.19 mM) | Dimethyl sulfoxide |
Solubility | 50 mg/mL (107.06 mM) | Water |
Solubility | 10 mM | Dimethyl sulfoxide |
Physical State | Crystalline solid | - |
Appearance | Fine beige/white powder | - |